6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
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Overview
Description
6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a heterocyclic compound that belongs to the class of triazolopyridines.
Mechanism of Action
Target of Action
Triazolopyridine derivatives, a group that includes this compound, have been recognized as inhibitors of various targets such as adenosine receptors , HIF prolyl hydrolase , and myeloperoxidase . These targets play crucial roles in various biochemical processes, including signal transduction, oxygen sensing, and immune response, respectively .
Mode of Action
One of its congeners was found to be a potent and selective inhibitor of synaptosomal uptake of 5-hydroxytryptamine . This suggests that it may interact with its targets by inhibiting their normal function, leading to changes in cellular processes .
Biochemical Pathways
Given the targets mentioned above, it can be inferred that this compound may influence pathways related to signal transduction, oxygen sensing, and immune response . The downstream effects of these pathway alterations would depend on the specific cellular context and the extent of target inhibition .
Result of Action
Based on the potential targets and mode of action, it can be inferred that this compound may alter cellular processes related to signal transduction, oxygen sensing, and immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves the reaction of trichloroacetaldehyde with guanidine compounds. The reaction is carried out in a suitable solvent under controlled heating conditions to yield the desired product . Another method involves the use of 2-hydrazinopyridine and aroyl chloride in dry pyridine, followed by refluxing and crystallization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the optimization of reaction conditions and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions
6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: It can undergo substitution reactions where different substituents replace the amino group or other functional groups on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolopyridines .
Scientific Research Applications
6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-triazolo[4,3-a]pyridin-3-amine
- 1,2,4-triazolo[4,3-a]pyrazine derivatives
- Pyridotriazine derivatives
Uniqueness
6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one is unique due to its specific structural features and the presence of an amino group, which imparts distinct chemical and biological properties.
Biological Activity
6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS Number: 1343323-60-3) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
The molecular formula of this compound is C6H6N4O with a molecular weight of 150.14 g/mol. Its structural characteristics include a triazole ring fused to a pyridine moiety, which is crucial for its biological activity.
Property | Value |
---|---|
CAS Number | 1343323-60-3 |
Molecular Formula | C₆H₆N₄O |
Molecular Weight | 150.14 g/mol |
Melting Point | Not Available |
Boiling Point | Not Available |
Synthesis
The synthesis of this compound typically involves the reaction of trichloroacetaldehyde with guanidine derivatives under controlled conditions. This method allows for the production of various derivatives with modified biological activities .
Antimicrobial Properties
Recent studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve interference with bacterial DNA synthesis and cell wall integrity.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The antiproliferative effects are thought to be mediated through apoptosis induction and cell cycle arrest .
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against Candida species. The inhibitory concentration (IC50) values indicate that it may serve as a lead compound for developing new antifungal agents .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications at various positions on the triazole and pyridine rings can significantly alter its potency and selectivity:
Modification | Effect on Activity |
---|---|
Substitution at N1 | Increased antimicrobial activity |
Methylation at C2 | Enhanced anticancer properties |
Halogenation at C5 | Improved selectivity against specific targets |
Case Studies
- Anticancer Efficacy : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment .
- Antimicrobial Testing : In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. It exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively .
Properties
IUPAC Name |
6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-4-1-2-5-8-9-6(11)10(5)3-4/h1-3H,7H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUWEJSMNWCOHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=O)N2C=C1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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